Cas no 58879-21-3 (rac-(1R,2S)-2-cyclohexylcyclohexan-1-ol)

Technical Introduction: rac-(1R,2S)-2-cyclohexylcyclohexan-1-ol is a chiral cyclohexanol derivative characterized by its stereochemically defined structure, featuring both cyclohexyl and hydroxyl substituents. This compound is of interest in synthetic organic chemistry due to its potential as a building block for asymmetric synthesis and chiral auxiliaries. The presence of two cyclohexyl rings enhances its steric bulk, which can influence selectivity in catalytic reactions or serve as a scaffold for ligand design. Its well-defined stereochemistry (rac-(1R,2S)) makes it valuable for studying stereoselective transformations or as a reference standard in analytical applications. The hydroxyl group further allows for functionalization, expanding its utility in derivatization or intermediate synthesis.
rac-(1R,2S)-2-cyclohexylcyclohexan-1-ol structure
58879-21-3 structure
Product Name:rac-(1R,2S)-2-cyclohexylcyclohexan-1-ol
CAS No:58879-21-3
MF:C12H22O
MW:182.302484035492
CID:340545
PubChem ID:86308421
Update Time:2025-06-11

rac-(1R,2S)-2-cyclohexylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Bicyclohexyl]-2-ol, trans-
    • (1R,2S)-1,1'-Bi(cyclohexyl)-2-ol
    • LogP
    • rac-(1R,2S)-2-cyclohexylcyclohexan-1-ol
    • 58879-21-3
    • EN300-1637445
    • SCHEMBL14446407
    • Inchi: 1S/C12H22O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-13H,1-9H2/t11-,12+/m0/s1
    • InChI Key: YTWWBKKPWACPPB-NWDGAFQWSA-N
    • SMILES: O[C@@H]1CCCC[C@H]1C1CCCCC1

Computed Properties

  • Exact Mass: 182.16716
  • Monoisotopic Mass: 182.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

rac-(1R,2S)-2-cyclohexylcyclohexan-1-ol Pricemore >>

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rac-(1R,2S)-2-cyclohexylcyclohexan-1-ol Related Literature

Additional information on rac-(1R,2S)-2-cyclohexylcyclohexan-1-ol

Comprehensive Overview of rac-(1R,2S)-2-cyclohexylcyclohexan-1-ol (CAS No. 58879-21-3): Properties, Applications, and Industry Insights

The compound rac-(1R,2S)-2-cyclohexylcyclohexan-1-ol (CAS No. 58879-21-3) is a stereoisomeric alcohol with a unique cyclohexyl-cyclohexane backbone. Its molecular structure features two cyclohexyl rings substituted at the 1 and 2 positions, creating a chiral center that influences its physicochemical behavior. This compound has garnered attention in pharmaceutical intermediates, flavor and fragrance synthesis, and asymmetric catalysis due to its stereochemical versatility. Researchers frequently search for "synthesis of rac-(1R,2S)-2-cyclohexylcyclohexan-1-ol" or "chiral resolution methods for cyclohexanol derivatives," reflecting its relevance in enantioselective applications.

In the context of green chemistry, rac-(1R,2S)-2-cyclohexylcyclohexan-1-ol is studied for its potential in sustainable solvent systems. With rising demand for bio-based chemicals, this compound’s derivatization pathways align with trends like "renewable feedstocks for fine chemicals." Its low toxicity profile (compared to traditional aromatic alcohols) makes it a candidate for cosmetic formulations, addressing queries such as "safe alternatives to benzyl alcohol." Analytical techniques like HPLC chiral separation and NMR stereochemical analysis are critical for quality control, as highlighted in searches for "characterization of stereoisomeric alcohols."

The industrial applications of CAS No. 58879-21-3 extend to polymer plasticizers and lubricant additives, where its hydroxyl group enables esterification for tailored viscosity modifiers. Recent patents explore its role in high-performance coatings, linking to trending topics like "durable materials for electric vehicles." Additionally, its thermal stability (up to 200°C) positions it as a subject in "heat-resistant polymer design" discussions. Regulatory databases often index this compound under REACH compliance, with users inquiring about "EU chemical safety data sheets for cyclohexanol derivatives."

From a synthetic perspective, rac-(1R,2S)-2-cyclohexylcyclohexan-1-ol can be prepared via Grignard reactions or hydrogenation of corresponding ketones. Optimization of these methods is a frequent search topic, e.g., "improving yield in cyclohexyl-cyclohexanol synthesis." Computational chemistry studies also investigate its conformational dynamics, addressing questions like "molecular docking of bicyclic alcohols." The compound’s logP value (~3.2) suggests moderate lipophilicity, relevant to drug delivery research and "QSAR modeling of alcohol-based permeation enhancers."

Emerging trends connect CAS No. 58879-21-3 to circular economy initiatives, particularly in "upcycling cyclohexane streams from nylon production." Its potential in ionic liquid formulations for CO2 capture aligns with climate-related searches such as "non-amine solvents for carbon sequestration." Furthermore, the compound’s stereocenter makes it a model substrate for "enzyme-catalyzed kinetic resolutions," a hotspot in biocatalysis research. Analytical challenges, including "GC-MS differentiation of cyclohexanol diastereomers," remain active discussion points in chromatography forums.

In summary, rac-(1R,2S)-2-cyclohexylcyclohexan-1-ol exemplifies the intersection of stereochemistry and applied organic chemistry. Its multifaceted roles—from pharmaceutical chiral building blocks to industrial material science—are amplified by sustainability-driven innovations. Future research may explore its electrochemical reduction pathways or nanostructured carrier systems, responding to queries like "next-gen alcohol functionalization techniques." As industries prioritize stereoselective synthesis and eco-friendly processes, this compound’s scientific and commercial significance will likely expand.

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